4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide
Overview
Description
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazolium core substituted with formylphenyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide typically involves a multi-step organic reaction. One common method includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core.
Methylation: The benzimidazole core is then methylated using methyl iodide or a similar methylating agent to introduce the dimethyl groups at the nitrogen atoms.
Formylation: The final step involves the formylation of the benzimidazole derivative using a Vilsmeier-Haack reaction, which introduces the formyl groups at the 4 and 7 positions of the benzimidazole ring.
Bromination: The compound is then treated with hydrobromic acid to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, through a simple halide exchange reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: 4,7-Bis(4-carboxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide.
Reduction: 4,7-Bis(4-hydroxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide.
Substitution: 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride or iodide.
Scientific Research Applications
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers, due to its ionic nature and structural rigidity.
Mechanism of Action
The mechanism by which 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the benzimidazolium core can intercalate into DNA, inhibiting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4-carboxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide
- 4,7-Bis(4-hydroxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide
- 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride
Uniqueness
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide is unique due to its dual formyl groups, which provide versatile reactivity for further chemical modifications. Its benzimidazolium core offers stability and rigidity, making it suitable for various applications in materials science and biology. The presence of the bromide ion also allows for easy substitution reactions, enhancing its utility in synthetic chemistry.
This compound’s combination of structural features and reactivity makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
4-[7-(4-formylphenyl)-1,3-dimethylbenzimidazol-1-ium-4-yl]benzaldehyde;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2.BrH/c1-24-15-25(2)23-21(19-9-5-17(14-27)6-10-19)12-11-20(22(23)24)18-7-3-16(13-26)4-8-18;/h3-15H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHILSFXOKNTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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